molecular formula C8H11NO3S B2628695 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid CAS No. 926214-43-9

3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

Cat. No.: B2628695
CAS No.: 926214-43-9
M. Wt: 201.24
InChI Key: LRVYRTVQFXRLMY-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is a high-purity chemical reagent designed for advanced research and development. This compound features a propanoic acid chain linked to a 4,5-dimethyl-2-oxo-2,3-dihydro-1,3-thiazole core, a structure of significant interest in medicinal and agricultural chemistry. Compounds based on the 2-oxo-2,3-dihydro-1,3-thiazole scaffold, similar to this one, are frequently investigated for their diverse biological activities . These activities include potential antimicrobial properties against a range of Gram-positive and Gram-negative bacteria , as well as anticancer potential through mechanisms such as the modulation of intracellular receptors like PPARγ . The structural motifs present in this molecule make it a valuable intermediate for the synthesis of more complex derivatives, such as hydrazones, which can be developed to enhance specific biological properties . Researchers can utilize this compound as a key building block in Hantzsch-type thiazole synthesis and other organic transformations to create novel compounds for screening against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-5-6(2)13-8(12)9(5)4-3-7(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVYRTVQFXRLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-oxo-2,3-dihydrothiazole with a propanoic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are conducted under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmaceutical Applications

  • Anticonvulsant Activity :
    • Research indicates that thiazole derivatives, including those similar to 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid, exhibit anticonvulsant properties. Studies have shown that certain thiazole-integrated compounds can effectively reduce seizure activity in animal models, suggesting potential for further development as anticonvulsant medications .
  • Antibacterial Properties :
    • The compound's thiazole moiety has been linked to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This has been demonstrated through various assays that measure the minimum inhibitory concentration (MIC) of synthesized thiazole derivatives .
  • Cancer Research :
    • Thiazole-containing compounds have been investigated for their anticancer properties. Preliminary studies suggest that these compounds may inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has shown promise as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites of specific enzymes, potentially leading to therapeutic applications in conditions where enzyme regulation is critical .
  • Molecular Docking Studies :
    • Computational studies using molecular docking techniques have been employed to predict how 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid interacts with various biological targets. These studies help in understanding its mechanism of action and optimizing its chemical structure for enhanced activity .

Material Science Applications

  • Synthesis of Functional Materials :
    • The compound can be utilized in the synthesis of novel materials with specific functional properties. For instance, its ability to form coordination complexes with metals has implications for developing new catalysts or sensors .

Case Studies

StudyFocusFindings
Study on Anticonvulsant ActivityEvaluated the efficacy of thiazole derivativesIdentified significant seizure protection in animal models with a specific focus on structural modifications enhancing activity .
Antibacterial Activity AssessmentAssessed the antibacterial effects of synthesized compoundsFound that certain derivatives exhibited MIC values lower than standard antibiotics against resistant strains .
Molecular Docking AnalysisInvestigated interactions with target enzymesProvided insights into binding affinities and potential therapeutic pathways influenced by structural variations of the compound .

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazole-Propanoic/Acetic Acid Derivatives

The closest analogs differ in the length of the carboxylic acid chain or substituents on the thiazole ring:

Compound Name Structure Difference Source/Application Reference
2-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid Acetic acid chain (shorter) Synthetic building block; commercial availability
3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid Complex bicyclic substituent Patent-listed compound (pharmaceutical candidate)

Key Observations :

  • The acetic acid variant (shorter chain) is commercially available but listed as discontinued in some catalogs, indicating niche use .
  • The bicyclic derivative from patent literature highlights the structural adaptability of propanoic acid-thiazole hybrids in drug discovery .

Phenylpropanoic Acid Derivatives

Natural and microbial-derived phenylpropanoic acids share the propanoic acid backbone but differ in aromatic substitution:

Compound Name Substituents Biological Activity Source Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-dichloro, 4-hydroxy-phenyl Antimicrobial (E. coli, S. aureus) Marine Streptomyces
3-(3′-Hydroxyphenyl)propanoic acid 3-hydroxy-phenyl Anti-inflammatory, anti-diabetic Gut microbiota metabolites

Key Observations :

  • Chlorinated phenylpropanoic acids from marine Streptomyces exhibit selective antimicrobial activity, contrasting with the synthetic thiazole derivatives’ roles as building blocks .

Sulfur-Containing Propanoic Acid Esters

Volatile esters from natural sources highlight functional diversity:

Compound Name Substituents Source Concentration (µg·kg⁻¹) Reference
3-(Methylthio)propanoic acid methyl ester Methylthio, methyl ester Pineapple (Tainong No. 4) 622.49
3-(Methylthio)propanoic acid ethyl ester Methylthio, ethyl ester Pineapple (French Polynesia) 150

Key Observations :

  • These esters contribute to pineapple aroma and are structurally distinct from the target compound due to their esterified carboxylic acid and sulfur-containing side chains .

Biological Activity

3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid, also known by its CAS number 926268-69-1, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is known to exhibit various pharmacological properties.

The chemical formula of 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid is C7H9NO3S with a molecular weight of 187.22 g/mol. The structural representation can be summarized as follows:

PropertyValue
Chemical FormulaC7H9NO3S
Molecular Weight187.22 g/mol
IUPAC Name2-(4,5-dimethyl-2-oxo-1,3-thiazol-3(2H)-yl)acetic acid
PubChem CID16768324

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a study reported that certain thiazole derivatives exhibited significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Compounds similar to 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida species .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer potential. Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines. For example, a study found that specific thiazole compounds significantly reduced the viability of Caco-2 colorectal adenocarcinoma cells when treated with concentrations around 100 µM. The structure-dependent nature of these compounds suggests that modifications to the thiazole ring can enhance their anticancer efficacy .

Study 1: Antimicrobial Efficacy

A comprehensive evaluation was conducted on the antimicrobial activity of various thiazole derivatives including 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid. The study utilized a series of bacterial and fungal strains to assess the minimum inhibitory concentrations (MICs). The results demonstrated that certain modifications to the thiazole structure significantly improved antibacterial potency against resistant strains.

Study 2: Anticancer Properties

In another study focusing on anticancer properties, several thiazole derivatives were tested against A549 lung cancer cells and Caco-2 colorectal cancer cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity towards Caco-2 cells compared to A549 cells. Notably, the incorporation of methyl groups on the thiazole ring was found to increase the anticancer activity significantly .

Summary of Findings

Activity TypeObserved EffectsReferences
AntimicrobialEffective against MRSA and VRE
AntifungalBroad-spectrum activity against Candida strains
AnticancerReduced viability in Caco-2 cells

Q & A

Q. What are the established synthetic routes for 3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid?

Methodological Answer: The compound is typically synthesized via the Hantzsch thiazole cyclization method. A representative approach involves reacting β-amino acids with thiourea derivatives under reflux conditions. For example:

  • Step 1: React N-phenyl-N-thiocarbamoyl-β-alanine with α-haloketones (e.g., chloroacetone) in ethanol under reflux for 12–18 hours .
  • Step 2: Acidify the mixture with glacial acetic acid, followed by crystallization from ethanol/water to isolate the product.
  • Key Parameters: Temperature (reflux at 80–100°C), solvent polarity, and stoichiometric ratios influence yield and purity.

Q. Table 1: Synthesis Optimization Data

Reagent SystemReaction Time (h)Yield (%)Purity (HPLC)Reference
Ethanol, Reflux1865>95%
DMSO, Reflux127293%

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization employs a multi-technique approach:

  • 1H/13C NMR: Confirm substituent integration and electronic environment (e.g., thiazole protons at δ 6.8–7.2 ppm; carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H at 3200–3400 cm⁻¹) .
  • Elemental Analysis: Validate empirical formula (e.g., C₉H₁₁NO₃S requires C 49.76%, H 5.06%) .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/DataReference
1H NMR (DMSO-d6)δ 2.35 (s, 3H, CH₃), δ 3.45 (t, J=6Hz, CH₂)
IR1695 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties:

  • Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 90 K .
  • Refinement: Employ SHELXL for structure solution and ORTEP-3 for graphical representation .
  • Key Metrics: R-factor (<0.05), mean C-C bond length (0.002 Å), and hydrogen-bonding patterns (e.g., Etter’s graph-set analysis for supramolecular packing) .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor0.032
Hydrogen Bond (Å)N-H···O = 2.89

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. growth-promoting effects) require rigorous experimental design:

  • Dose-Response Studies: Test concentrations from 1–100 µM to identify optimal activity windows .
  • Control Experiments: Include solvent controls (e.g., DMSO ≤0.1%) and reference compounds (e.g., ampicillin for antimicrobial assays) .
  • Statistical Validation: Use ANOVA with post-hoc Tukey tests (p <0.05) to confirm significance .

Q. Table 4: Biological Activity Profile

Assay TypeResult (IC₅₀/EC₅₀)Reference
Antimicrobial (E. coli)25 µM
Rapeseed Growth Promotion15% yield increase

Q. What strategies optimize the compound’s solubility for in vitro studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:PBS (1:9 v/v) or cyclodextrin inclusion complexes .
  • pH Adjustment: The carboxylic acid moiety allows solubility enhancement at pH >7.0 (use 0.1 M NaOH) .
  • Surfactant-Based Formulations: Polysorbate-80 (0.1% w/v) improves aqueous dispersion .

Q. How to analyze reaction byproducts in thiazole ring functionalization?

Methodological Answer:

  • LC-MS/MS: Monitor m/z peaks for unexpected adducts (e.g., brominated byproducts at m/z 356.2) .
  • TLC with Iodine Staining: Track unreacted starting materials (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Table 5: Common Byproducts

Byproduct Structurem/z (Observed)Reference
Dibrominated derivative356.2
Oxidized sulfoxide228.1

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